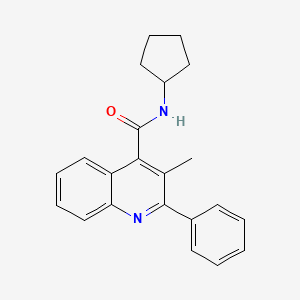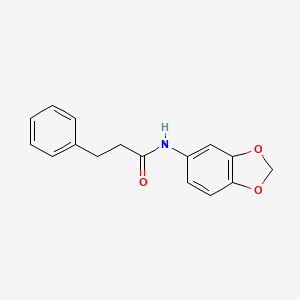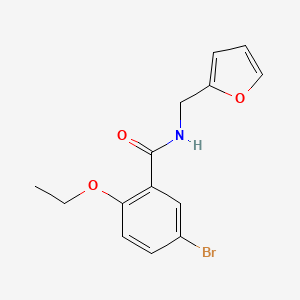
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide, also known as DAA-1106, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and depression. It has been shown to have neuroprotective and anti-inflammatory properties, as well as the ability to modulate the immune response.
Mécanisme D'action
The mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide involves its binding to the sigma-1 receptor, a protein that is involved in the regulation of various cellular processes, including neurotransmitter release, ion channel activity, and calcium signaling. By binding to this receptor, this compound can modulate the activity of various signaling pathways, leading to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce neuroinflammation and oxidative stress, which are key contributors to the development and progression of various neurological and psychiatric disorders. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide in lab experiments is its high affinity and specificity for the sigma-1 receptor, which allows for precise modulation of its activity. However, this compound has limited solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Orientations Futures
There are several potential future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide. One area of interest is the development of novel sigma-1 receptor ligands that can improve upon the pharmacological properties of this compound, such as solubility and bioavailability. Another area of interest is the investigation of the role of this compound in the regulation of other cellular processes, such as autophagy and mitochondrial function. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various neurological and psychiatric disorders, and to determine its safety and efficacy in clinical trials.
Conclusion:
This compound is a promising compound that has shown potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves binding to the sigma-1 receptor, leading to its neuroprotective and anti-inflammatory effects. While there are some limitations to working with this compound in lab experiments, there are several potential future directions for research on this compound that could lead to the development of novel therapeutic agents.
Méthodes De Synthèse
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide is synthesized through a multistep process that involves the reaction of 1,2-dihydroacenaphthylene with 2,3-dimethylphenol in the presence of a base to form the intermediate product, which is then reacted with chloroacetyl chloride to produce the final product. The synthesis of this compound has been optimized to improve yield and purity.
Propriétés
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,3-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-14-5-3-8-20(15(14)2)25-13-21(24)23-19-12-11-17-10-9-16-6-4-7-18(19)22(16)17/h3-8,11-12H,9-10,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOZLPVYVFVVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5811510.png)
![7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5811515.png)
![4-ethyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5811516.png)









